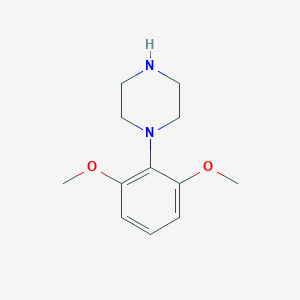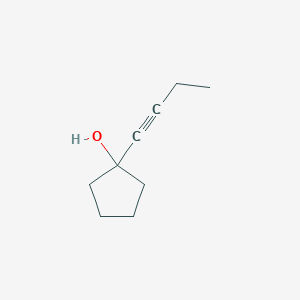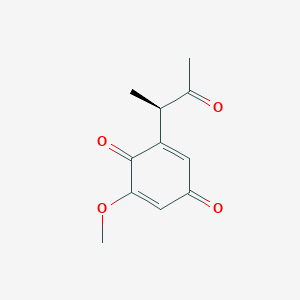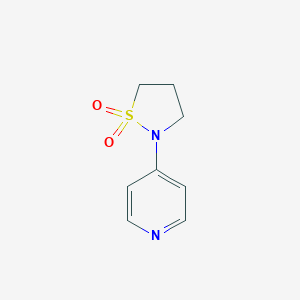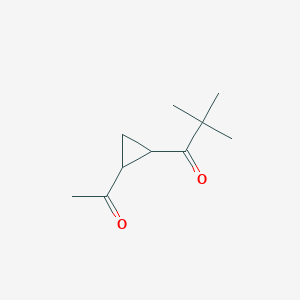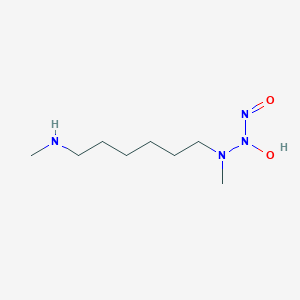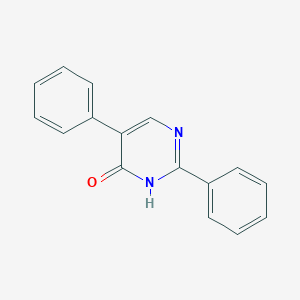
2,5-Diphenylpyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Diphenylpyrimidin-4(3H)-one, also known as DPP-4, is a heterocyclic organic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is synthesized through a multi-step process and has been shown to exhibit a range of biochemical and physiological effects. In
Applications De Recherche Scientifique
2,5-Diphenylpyrimidin-4(3H)-one has been extensively studied for its potential therapeutic applications in various diseases, including diabetes, cancer, and Alzheimer's disease. In diabetes, 2,5-Diphenylpyrimidin-4(3H)-one inhibitors have been shown to improve glucose metabolism by inhibiting the breakdown of incretin hormones. In cancer, 2,5-Diphenylpyrimidin-4(3H)-one inhibitors have been shown to inhibit tumor growth and metastasis. In Alzheimer's disease, 2,5-Diphenylpyrimidin-4(3H)-one inhibitors have been shown to improve cognitive function and reduce amyloid beta accumulation.
Mécanisme D'action
2,5-Diphenylpyrimidin-4(3H)-one inhibitors work by inhibiting the activity of the 2,5-Diphenylpyrimidin-4(3H)-one enzyme, which is responsible for the breakdown of incretin hormones. Incretin hormones play a crucial role in regulating glucose metabolism by stimulating insulin secretion and suppressing glucagon secretion. By inhibiting the breakdown of these hormones, 2,5-Diphenylpyrimidin-4(3H)-one inhibitors can improve glucose metabolism and reduce blood sugar levels.
Effets Biochimiques Et Physiologiques
In addition to its therapeutic applications, 2,5-Diphenylpyrimidin-4(3H)-one has been shown to exhibit a range of biochemical and physiological effects. These include anti-inflammatory, antioxidant, and anti-apoptotic effects. 2,5-Diphenylpyrimidin-4(3H)-one inhibitors have also been shown to improve endothelial function and reduce oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2,5-Diphenylpyrimidin-4(3H)-one as a research tool is its specificity for the 2,5-Diphenylpyrimidin-4(3H)-one enzyme. This allows researchers to selectively target this enzyme and study its effects on various biological processes. However, one limitation of 2,5-Diphenylpyrimidin-4(3H)-one is its potential off-target effects. 2,5-Diphenylpyrimidin-4(3H)-one inhibitors may also inhibit other enzymes and pathways, which can complicate data interpretation.
Orientations Futures
There are several future directions for 2,5-Diphenylpyrimidin-4(3H)-one research. One area of focus is the development of more potent and selective 2,5-Diphenylpyrimidin-4(3H)-one inhibitors for therapeutic applications. Another area of focus is the study of 2,5-Diphenylpyrimidin-4(3H)-one in other diseases, such as cardiovascular disease and neurodegenerative diseases. Additionally, the role of 2,5-Diphenylpyrimidin-4(3H)-one in the gut microbiome and its potential effects on metabolic health is an emerging area of research.
Conclusion:
In conclusion, 2,5-Diphenylpyrimidin-4(3H)-one is a heterocyclic organic compound that has gained significant attention in scientific research due to its potential therapeutic applications. The synthesis of 2,5-Diphenylpyrimidin-4(3H)-one involves a multi-step process, and it has been shown to exhibit a range of biochemical and physiological effects. 2,5-Diphenylpyrimidin-4(3H)-one inhibitors work by inhibiting the activity of the 2,5-Diphenylpyrimidin-4(3H)-one enzyme, which is responsible for the breakdown of incretin hormones. 2,5-Diphenylpyrimidin-4(3H)-one has several advantages and limitations for lab experiments, and there are several future directions for 2,5-Diphenylpyrimidin-4(3H)-one research.
Méthodes De Synthèse
The synthesis of 2,5-Diphenylpyrimidin-4(3H)-one involves a multi-step process that requires the use of various reagents and solvents. The first step involves the reaction of 2-aminopyrimidine with benzaldehyde to form 2-benzylaminopyrimidine. This intermediate is then reacted with acetic anhydride to form 2-acetylamino-4-benzylaminopyrimidine. The final step involves the reaction of this intermediate with benzaldehyde to form 2,5-diphenylpyrimidin-4(3H)-one.
Propriétés
Numéro CAS |
29134-22-3 |
|---|---|
Nom du produit |
2,5-Diphenylpyrimidin-4(3H)-one |
Formule moléculaire |
C16H12N2O |
Poids moléculaire |
248.28 g/mol |
Nom IUPAC |
2,5-diphenyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C16H12N2O/c19-16-14(12-7-3-1-4-8-12)11-17-15(18-16)13-9-5-2-6-10-13/h1-11H,(H,17,18,19) |
Clé InChI |
GIECBAMIEKUYSX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CN=C(NC2=O)C3=CC=CC=C3 |
SMILES canonique |
C1=CC=C(C=C1)C2=CN=C(NC2=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




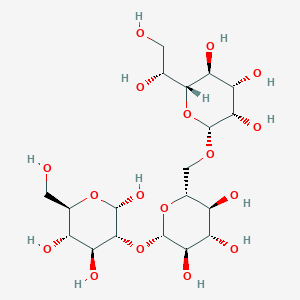

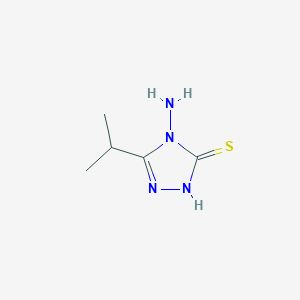
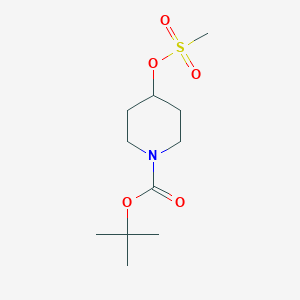
![N,N,N',N'-Tetraphenyl[1,1':4',1'':4'',1'''-quaterphenyl]-4,4'''-diamine](/img/structure/B114602.png)
